(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide

Catalog No.
S14750031
CAS No.
M.F
C10H9F3N2O3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acet...

Product Name

(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide

IUPAC Name

2,2,2-trifluoro-N-[(1S)-1-(4-nitrophenyl)ethyl]acetamide

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-2-4-8(5-3-7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1

InChI Key

SCKNJDFHRITCGN-LURJTMIESA-N

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F

(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is a chemical compound characterized by its distinctive trifluoromethyl group and a nitrophenyl moiety. Its molecular formula is C10H9F3N2O3, and it has a molecular weight of approximately 262.185 g/mol. The compound is notable for its high solubility in water, with reported solubility values around 13.0 mg/ml . The presence of the trifluoromethyl group contributes to its unique chemical properties, including increased lipophilicity and potential biological activity.

Typical of amides and nitro compounds. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's biological properties.
  • Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide has shown potential biological activities, particularly in pharmacological contexts. Compounds with similar structures often exhibit:

  • Antimicrobial properties: Some derivatives have been studied for their efficacy against bacterial strains.
  • Anti-inflammatory effects: The presence of the nitrophenyl group may enhance anti-inflammatory activity.
  • Cytotoxicity: Certain analogs have demonstrated selective cytotoxicity towards cancer cell lines.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide can be achieved through several methods:

  • Direct Acylation:
    • Reacting (S)-1-(4-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine.
  • Nitration followed by Acylation:
    • First, synthesize (S)-1-(4-nitrophenyl)ethylamine via nitration of an appropriate precursor. Then proceed with acylation using trifluoroacetyl chloride.
  • Chiral Resolution:
    • Employing chiral catalysts or reagents during synthesis can enhance the yield of the desired enantiomer.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activity.
  • Chemical Research: Used as a building block in synthetic organic chemistry.
  • Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy.

Interaction studies involving (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that modifications to the nitrophenyl group could influence interaction strength and specificity. High-throughput screening methods may be employed to evaluate its interactions with various biological molecules.

Several compounds share structural similarities with (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
N-Methyl-2,2,2-trifluoroacetamide815-06-50.84Methyl substitution instead of phenyl group
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride1171331-39-70.69Contains amino group instead of nitro
4-(2,2,2-Trifluoroacetamido)butanoic acid50632-83-20.64Different carbon chain length
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide170655-44-40.66Chlorine substitution affects reactivity
2,2,2-Trifluoro-N-phenylacetamide404-24-00.57Lacks ethyl substitution; simpler structure

The unique combination of a trifluoromethyl group and a nitrophenyl substituent distinguishes (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide from these similar compounds in terms of both chemical behavior and potential applications in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

262.05652664 g/mol

Monoisotopic Mass

262.05652664 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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